Ethyl 2,4-dioxo-4-phenylbutanoate
Overview
Description
Ethyl 2,4-dioxo-4-phenylbutanoate is an organic compound with the molecular formula C12H12O4. It is a yellow solid with a melting point of 36-41°C and a boiling point of 167°C under reduced pressure . This compound is known for its applications in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Ethyl 2,4-dioxo-4-phenylbutanoate is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important drugs that prevent the formation of angiotensin II, a hormone that narrows blood vessels and releases hormones that can raise your blood pressure .
Mode of Action
It is known that it undergoes bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate . This reduction process is crucial for the compound’s interaction with its targets .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . These properties suggest that this compound may have good bioavailability .
Result of Action
The result of the action of this compound is the production of ACE inhibitors . These inhibitors have a potent antihypertensive effect, helping to lower blood pressure and reduce the risk of heart disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an ionic liquid has been reported to affect the asymmetric reduction of the compound . .
Biochemical Analysis
Biochemical Properties
Ethyl 2,4-dioxo-4-phenylbutanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in oxidative stress and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to changes in their activity. For example, it can inhibit or activate enzymes by binding to their active sites. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as reducing oxidative stress and improving metabolic function. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. This compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization affects its interactions with biomolecules and its overall biological activity .
Preparation Methods
Ethyl 2,4-dioxo-4-phenylbutanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization and esterification . The reaction conditions typically include the use of ethanol as a solvent and a base such as sodium ethoxide.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 2,4-dioxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2,4-dioxo-4-phenylbutanoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 2,4-dioxo-4-phenylbutanoate can be compared with similar compounds such as mthis compound and ethyl 2,4-dioxovalerate . These compounds share similar structural features but may differ in their reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceutical research, and industrial production. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
ethyl 2,4-dioxo-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJQQYMWMAISMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280466 | |
Record name | Ethyl 2,4-dioxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6296-54-4 | |
Record name | Ethyl α,γ-dioxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6296-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 17049 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6296-54-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2,4-dioxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dioxo-4-phenyl-butyric acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2,4-dioxo-4-phenylbutanoate in synthesizing pyrido[2,3-d]pyrimidine derivatives?
A1: While the abstract doesn't explicitly detail the synthetic route, this compound likely serves as a building block in the reaction scheme. Its structure, containing two carbonyl groups, suggests it can react with other nucleophilic reagents, potentially contributing to the formation of the pyrimidine ring within the pyrido[2,3-d]pyrimidine structure. Further investigation into the full text of the paper [] would be necessary to confirm its precise role and the reaction conditions employed.
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